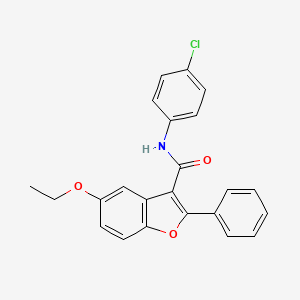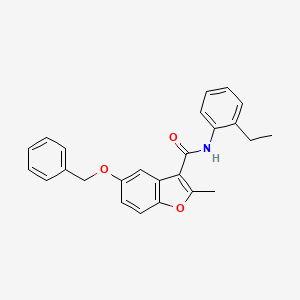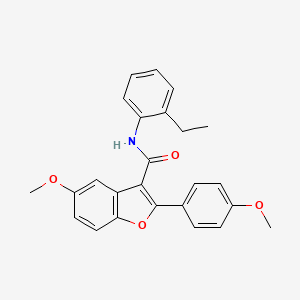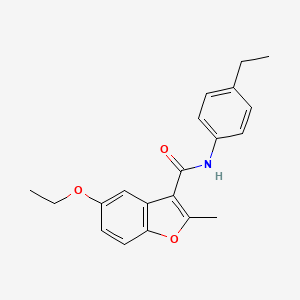
N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide (NCEPBC) is a compound that has been studied extensively in the scientific research field. It has a wide range of applications, including biochemical and physiological effects, and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has been studied extensively for its potential applications in scientific research. It has been used in a variety of research areas, including cancer research, neurodegenerative diseases, and neuropsychiatric disorders. It has also been studied for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is still being studied, but it is believed to act on various receptors in the body, including the serotonin and dopamine receptors. It is thought to interact with these receptors in a variety of ways, including inhibition of reuptake, activation of receptor binding, and modulation of receptor signaling.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has been studied extensively for its biochemical and physiological effects. It has been found to have a variety of effects, including modulating neurotransmitter release, increasing neuronal excitability, and modulating gene expression. It has also been shown to have anti-inflammatory and anti-oxidant activities, as well as potential anti-cancer effects.
Advantages and Limitations for Laboratory Experiments
N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it a cost-effective option for research. Additionally, it is highly stable and can be stored for long periods of time without degradation. On the other hand, it is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide. One potential direction is to further investigate its effects on gene expression and its potential use as a therapeutic agent. Additionally, further research could be done to explore its effects on neurodegenerative diseases and neuropsychiatric disorders. Finally, research could be done to explore its potential use in drug delivery systems, as well as its potential applications in cancer research.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has been studied extensively and can be accomplished using a variety of methods. The most common synthesis method involves the reaction of 4-chlorophenyl-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid with ammonia and an amine base in a solvent such as ethanol. The reaction is then heated and stirred until the desired product is obtained.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3/c1-2-27-18-12-13-20-19(14-18)21(22(28-20)15-6-4-3-5-7-15)23(26)25-17-10-8-16(24)9-11-17/h3-14H,2H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMSCXVCHDNYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544881.png)
![N-(4-acetamidophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544888.png)
![methyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate](/img/structure/B6544893.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544900.png)
![4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzamide](/img/structure/B6544901.png)
![5-ethoxy-1,6-dimethyl-3-[(3-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544906.png)
![N-(3-chlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544908.png)
![N-(4-chlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544915.png)
![3-[(4-bromophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544942.png)
![5-ethoxy-1-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544946.png)


![N-(2-ethylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6544984.png)
